2,2'-Dimethyl-4,4'-bipyridine
Overview
Description
2,2’-Dimethyl-4,4’-bipyridine: is an organic compound with the molecular formula C12H12N2 . It is a derivative of bipyridine, where two pyridine rings are connected at the 2 and 2’ positions, and each pyridine ring is substituted with a methyl group at the 4 and 4’ positions. This compound is known for its role as a ligand in coordination chemistry, forming complexes with various metal ions.
Mechanism of Action
Target of Action
It is known that bipyridine derivatives, such as 2,2’-dimethyl-4,4’-bipyridine, are strong chelating ligands for metal centers in coordinative compounds .
Mode of Action
The mode of action of 2,2’-Dimethyl-4,4’-bipyridine involves its interaction with metal centers in coordinative compounds. It acts as a ligand, forming complexes with transition metals . This interaction results in changes in the electronic structure of the metal center, which can influence the reactivity and properties of the complex .
Biochemical Pathways
It’s known that bipyridine derivatives can interrupt biological electron transfer processes . The interruption of these processes can have downstream effects on various biochemical pathways.
Result of Action
It’s known that bipyridine derivatives can interrupt biological electron transfer processes . This interruption can potentially lead to changes in cellular functions and processes.
Action Environment
The action, efficacy, and stability of 2,2’-Dimethyl-4,4’-bipyridine can be influenced by various environmental factors. For instance, the formation of complexes with transition metals can be influenced by the presence and concentration of these metals in the environment . Additionally, factors such as pH, temperature, and solvent can also affect the stability and reactivity of these complexes .
Biochemical Analysis
Biochemical Properties
It is known that bipyridine ligands, such as 2,2’-Dimethyl-4,4’-bipyridine, are strong chelating ligands for metal centers in coordination chemistry . This suggests that 2,2’-Dimethyl-4,4’-bipyridine may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
A study has shown that platinum(II) complexes of 4,4’-dimethyl-2,2’-bipyridine have cytotoxic effects on HT29 human colon carcinoma cells . This suggests that 2,2’-Dimethyl-4,4’-bipyridine may have significant effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that bipyridine ligands can form coordination compounds with metal ions, suggesting that 2,2’-Dimethyl-4,4’-bipyridine may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Homocoupling of Pyridine Derivatives: One common method involves the homocoupling of 4-bromo-2,6-dimethylpyridine using a nickel catalyst (NiBr2(PPh3)2), tetraethylammonium iodide (Et4NI), and zinc powder.
Lithium Diisopropylamide (LDA) Method: Another method involves the reaction of 4,4’-dimethyl-2,2’-bipyridine with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures, followed by the addition of chlorotrimethylsilane (TMSCl).
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Lithium, trimethylsilyl chloride.
Major Products:
Oxidation Products: 2,2’-Bipyridine-4,4’-dicarboxylic acid.
Reduction Products: N,N’-Bis(trimethylsilyl)-4,4’-bipyridinylidene.
Scientific Research Applications
Chemistry:
Coordination Chemistry: 2,2’-Dimethyl-4,4’-bipyridine is widely used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine:
Photosensitizers: The compound is used in the development of photosensitizers for photodynamic therapy.
Biological Electron Transfer: It plays a role in studying biological electron transfer processes due to its redox-active properties.
Industry:
Comparison with Similar Compounds
2,2’-Bipyridine: A closely related compound that also acts as a chelating ligand but lacks the methyl groups at the 4 and 4’ positions.
4,4’-Bipyridine:
3,3’-Bipyridine and 3,4’-Bipyridine: Other isomers with different substitution patterns on the pyridine rings.
Uniqueness:
Properties
IUPAC Name |
2-methyl-4-(2-methylpyridin-4-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-7-11(3-5-13-9)12-4-6-14-10(2)8-12/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTOEGIEWBZMLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC(=NC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221398 | |
Record name | 2,2'-Dimethyl-4,4'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
712-61-8 | |
Record name | 2,2′-Dimethyl-4,4′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=712-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Dimethyl-4,4'-bipyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Dimethyl-4,4'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-dimethyl-4,4'-bipyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.841 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2′-Dimethyl-4,4′-bipyridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY75AX4S26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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